molecular formula C9H7IN2O2 B1326387 Methyl 3-iodo-1H-indazole-6-carboxylate CAS No. 885518-82-1

Methyl 3-iodo-1H-indazole-6-carboxylate

Cat. No. B1326387
CAS RN: 885518-82-1
M. Wt: 302.07 g/mol
InChI Key: VSXHXVGWOSYULI-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-1H-indazole-6-carboxylate” is a chemical compound with the empirical formula C9H7IN2O2 . It belongs to the indazole family.


Synthesis Analysis

The synthesis of “Methyl 3-iodo-1H-indazole-6-carboxylate” involves the use of iodine and potassium hydroxide in N,N-dimethyl-formamide . The reaction mixture is stirred at room temperature for a certain period, then poured into ice water and extracted with EtOAc twice. The combined organics are washed with 5% aqueous Na2S2O4 solution and brine, dried, and concentrated to dryness to afford the product .


Molecular Structure Analysis

The molecular weight of “Methyl 3-iodo-1H-indazole-6-carboxylate” is 302.07 g/mol . The InChI Key is VSXHXVGWOSYULI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 3-iodo-1H-indazole-6-carboxylate” include the reaction of methyl 1H-indazole-6-carboxylate with iodine and potassium hydroxide in N,N-dimethyl-formamide .


Physical And Chemical Properties Analysis

“Methyl 3-iodo-1H-indazole-6-carboxylate” is a solid . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is soluble, with a solubility of 0.128 mg/ml .

Scientific Research Applications

Organic Synthesis

“Methyl 3-iodo-1H-indazole-6-carboxylate” is used in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.

Medicinal Applications

Indazole-containing heterocyclic compounds, such as “Methyl 3-iodo-1H-indazole-6-carboxylate”, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Drug Development

Several recently marketed drugs contain the indazole structural motif . Therefore, “Methyl 3-iodo-1H-indazole-6-carboxylate” could potentially be used in the development of new drugs.

Synthesis of Indazoles

“Methyl 3-iodo-1H-indazole-6-carboxylate” can be involved in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Antitumor Activity

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This suggests that “Methyl 3-iodo-1H-indazole-6-carboxylate” could potentially be used in cancer research and treatment.

Inhibitors for Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This suggests another potential application of “Methyl 3-iodo-1H-indazole-6-carboxylate” in the treatment of respiratory diseases.

Safety and Hazards

“Methyl 3-iodo-1H-indazole-6-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Future Directions

“Methyl 3-iodo-1H-indazole-6-carboxylate” is used for research purposes . Its medicinal properties need to be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

methyl 3-iodo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXHXVGWOSYULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646284
Record name Methyl 3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-1H-indazole-6-carboxylate

CAS RN

885518-82-1
Record name Methyl 3-iodo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1H-indazole-6-carboxylic acid methyl ester
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